![molecular formula C27H32N8O2 B10854968 4-[(6-{4-[(3R)-3-({2,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}oxy)pyrrolidin-1-yl]phenyl}pyridazin-3-yl)methyl]morpholine](/img/structure/B10854968.png)
4-[(6-{4-[(3R)-3-({2,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}oxy)pyrrolidin-1-yl]phenyl}pyridazin-3-yl)methyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZD0095 is a highly selective and potent inhibitor of monocarboxylate transporter 4 (MCT4), which is primarily involved in the export of lactic acid from cells. This compound has shown significant promise in oncology, particularly in reversing lactate-driven immunosuppression in tumors .
Preparation Methods
. The synthetic route typically involves:
Formation of the triazolopyrimidine core: This is achieved through a series of cyclization reactions.
Introduction of the pyrrolidine linker: This step involves the use of specific reagents to attach the pyrrolidine moiety to the core structure.
Final modifications: These include the addition of various functional groups to enhance the compound’s potency and selectivity.
Industrial production methods for AZD0095 are designed to ensure high purity and yield. These methods often involve large-scale synthesis using optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
AZD0095 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of AZD0095 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
AZD0095 has a wide range of scientific research applications, including:
Oncology: AZD0095 is used to inhibit MCT4, thereby reducing lactate export from cancer cells and reversing lactate-driven immunosuppression. This enhances the efficacy of immune checkpoint inhibitors and other cancer therapies.
Metabolic Research: AZD0095 is used to study the role of lactate transport in cellular metabolism and its impact on various physiological and pathological processes.
Mechanism of Action
AZD0095 exerts its effects by selectively inhibiting monocarboxylate transporter 4 (MCT4), which is responsible for the export of lactic acid from cells. By blocking MCT4, AZD0095 increases intracellular lactate levels, leading to cytotoxic effects in cancer cells . Additionally, the inhibition of MCT4 reduces lactate-driven immunosuppression, thereby enhancing the anti-tumor activity of immune cells .
Comparison with Similar Compounds
AZD0095 is unique in its high selectivity and potency for MCT4 compared to other similar compounds. Some similar compounds include:
AZ1422: A first-generation selective MCT4 inhibitor.
VB12459: Another early MCT4 inhibitor with a different chemical structure.
MSC-438138: A newer non-carboxylic MCT4 inhibitor with improved properties.
Compared to these compounds, AZD0095 has superior selectivity and potency, making it a more effective option for targeting MCT4 in cancer therapy .
Properties
Molecular Formula |
C27H32N8O2 |
|---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
4-[[6-[4-[(3R)-3-[(2,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)oxy]pyrrolidin-1-yl]phenyl]pyridazin-3-yl]methyl]morpholine |
InChI |
InChI=1S/C27H32N8O2/c1-18-26(19(2)35-27(28-18)29-20(3)32-35)37-24-10-11-34(17-24)23-7-4-21(5-8-23)25-9-6-22(30-31-25)16-33-12-14-36-15-13-33/h4-9,24H,10-17H2,1-3H3/t24-/m1/s1 |
InChI Key |
PHDAGSZQGNWGFE-XMMPIXPASA-N |
Isomeric SMILES |
CC1=C(C(=NC2=NC(=NN12)C)C)O[C@@H]3CCN(C3)C4=CC=C(C=C4)C5=NN=C(C=C5)CN6CCOCC6 |
Canonical SMILES |
CC1=C(C(=NC2=NC(=NN12)C)C)OC3CCN(C3)C4=CC=C(C=C4)C5=NN=C(C=C5)CN6CCOCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


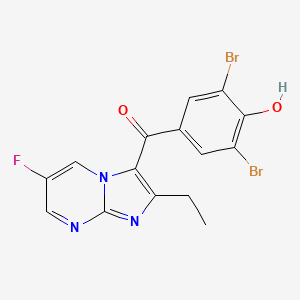
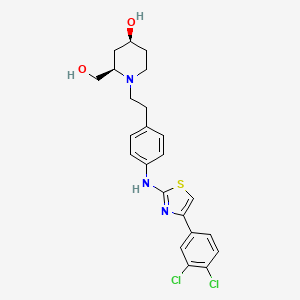
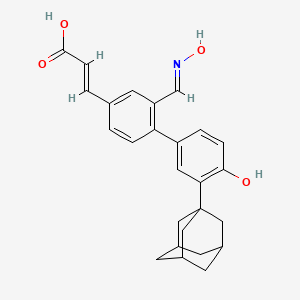
![N-[[3-[2-(benzylamino)ethyl]-1H-indol-2-yl]methyl]cycloheptanamine;dihydrochloride](/img/structure/B10854900.png)
![N-[(1r,3R,5S,7R)-3,5-dimethyltricyclo[3.3.1.1~3,7~]decane-1-carbonyl]-D-phenylalanine](/img/structure/B10854902.png)
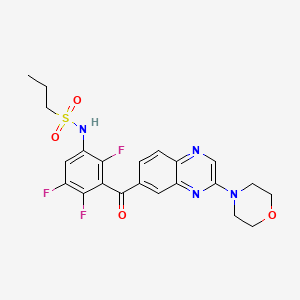
![5-[2-[2-[2-[2-[2-[3-[4-[3-[4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B10854906.png)
![3-chloro-N-[2-[(2S)-4-(2-cyanophenyl)-2-methylpiperazin-1-yl]ethyl]-4-fluorobenzenesulfonamide;hydrochloride](/img/structure/B10854910.png)
![N-[3-(Trifluoromethyl)phenyl]-3-(2-chloroanilino)-2-cyano-3-thioxopropanamide](/img/structure/B10854914.png)
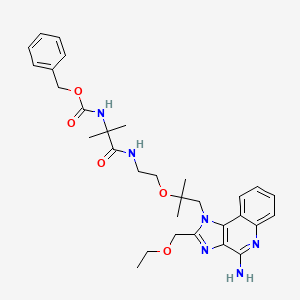
![(4Z)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one](/img/structure/B10854949.png)
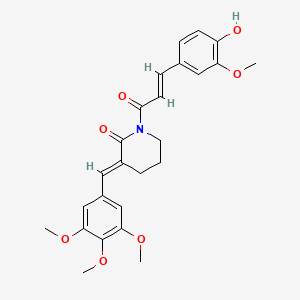
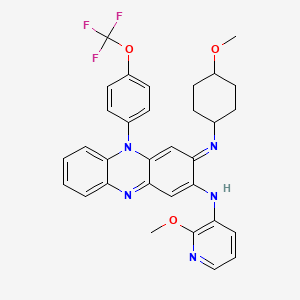
![N-[2-[(2S,4R)-2-[[(1S)-1-(2-chloro-4-methoxyphenyl)ethyl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-2-oxoethyl]-6-fluoroquinoline-2-carboxamide](/img/structure/B10854971.png)
